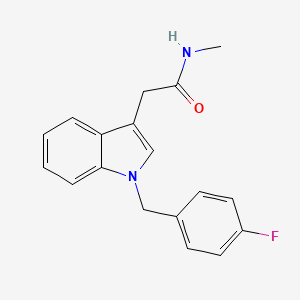
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic indazole-derived cannabinoid receptor agonist . It is a part of a class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic addition reaction . For instance, the synthesis of a 2-nitroimidazole derivative involved a nucleophilic addition reaction between ethyl-2-bromoacetate and 2-nitroimidazole in the presence of K2CO3, followed by basic hydrolysis of intermediate ethyl ester 2 using 4.0 N NaOH .Molecular Structure Analysis
The molecular structure of similar compounds has been studied both theoretically and experimentally . The title compound was crystallized from acetonitrile and the single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group .Chemical Reactions Analysis
The consumption of similar synthetic cannabinoids (SCBs) results in various effects and can induce toxic reactions . Metabolic reactions containing SCBs and human liver microsomes (HLMs) were independent of NADPH but not UDP-glucuronic acid (UDPGA), suggesting that UDP-glucuronosyltransferases (UGTs) are the primary enzymes involved in this metabolism .Physical And Chemical Properties Analysis
Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Anticancer Activity
Indole derivatives have shown potential in anticancer research . The indole nucleus is found in many important synthetic drug molecules, which has given valuable insights for treatment .
Anti-HIV Activity
Indole derivatives have been used in the research of anti-HIV drugs . For example, indolyl and oxochromenyl xanthenone derivatives have been reported for their potential as anti-HIV-1 .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities . For instance, certain derivatives have shown good antioxidant activities, comparable to that of ascorbic acid .
Antimicrobial Activity
Indole derivatives have been used in antimicrobial research . They have shown effectiveness against various strains of bacteria .
Antitubercular Activity
Indole derivatives have shown potential in antitubercular research . For example, certain derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against Mycobacterium tuberculosis and Mycobacterium bovis for their in vitro antitubercular activity .
Antidiabetic Activity
Indole derivatives have also been used in antidiabetic research . They have shown potential in the treatment of diabetes .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-20-18(22)10-14-12-21(17-5-3-2-4-16(14)17)11-13-6-8-15(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKOMGAVPHUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

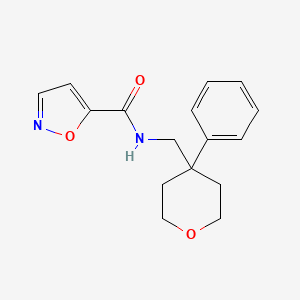
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2789785.png)


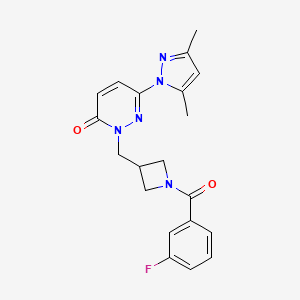
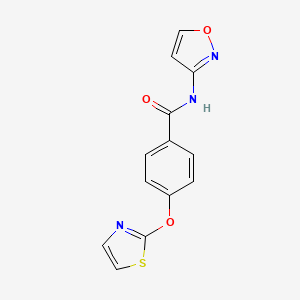
![methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2789795.png)
![7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2789796.png)

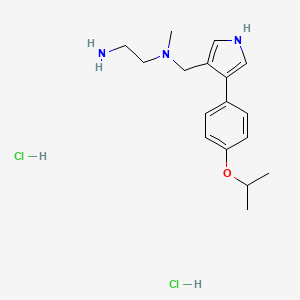
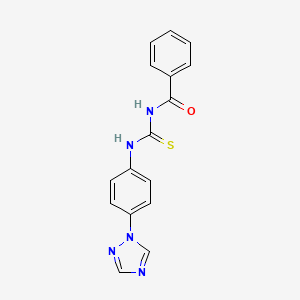

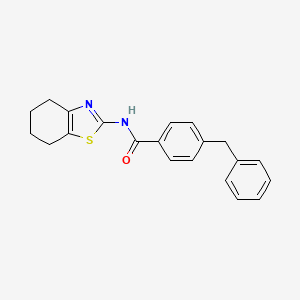
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2789806.png)